molecular formula C10H7BrO3 B15294093 6-Bromo-4-methylbenzofuran-2-carboxylic acid

6-Bromo-4-methylbenzofuran-2-carboxylic acid

Cat. No.: B15294093
M. Wt: 255.06 g/mol
InChI Key: DGVCICGVASXSDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-Bromo-4-methylbenzofuran-2-carboxylic acid involves the reaction of commercially available 4-bromo-2-hydroxy-6-methylbenzaldehyde with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred for 2 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

6-bromo-4-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7BrO3/c1-5-2-6(11)3-8-7(5)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

DGVCICGVASXSDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=C(O2)C(=O)O)Br

Origin of Product

United States

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